molecular formula C18H24N6O3 B14041648 3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B14041648
M. Wt: 372.4 g/mol
InChI Key: IGMKZZIPYMFUID-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with a unique structure that includes a spirocyclic core, a piperazine ring, and a pyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the piperazine and pyrimidine groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions under controlled conditions.

    Introduction of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Pyrimidine Moiety: This step may involve coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure combined with the piperazine and pyrimidine groups. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H24N6O3

Molecular Weight

372.4 g/mol

IUPAC Name

3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C18H24N6O3/c25-14(22-9-11-23(12-10-22)16-19-7-4-8-20-16)13-24-15(26)18(21-17(24)27)5-2-1-3-6-18/h4,7-8H,1-3,5-6,9-13H2,(H,21,27)

InChI Key

IGMKZZIPYMFUID-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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